Nanomolar LSD1 Inhibition with Quantified Selectivity Over MAO Enzymes
5-(3,4-Dimethylphenyl)oxazolidin-2-one inhibits Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 140 nM [1]. In the same assay system, its activity against the structurally related flavin-dependent oxidases MAO-A and MAO-B is markedly weaker (IC50 values of 1,200 nM and 1,900 nM, respectively), establishing an 8.6-fold selectivity for LSD1 over MAO-A and a 13.6-fold selectivity over MAO-B [1].
| Evidence Dimension | Enzyme Inhibition (IC50, nM) and Selectivity Ratio |
|---|---|
| Target Compound Data | LSD1 IC50: 140 nM; MAO-A IC50: 1,200 nM; MAO-B IC50: 1,900 nM |
| Comparator Or Baseline | LSD1 vs. MAO-A (IC50 ratio: 8.6); LSD1 vs. MAO-B (IC50 ratio: 13.6) |
| Quantified Difference | 8.6-fold selectivity over MAO-A; 13.6-fold selectivity over MAO-B |
| Conditions | Recombinant human LSD1, MAO-A, and MAO-B enzymes in a cell-free inhibition assay at pH 7.5 [1]. |
Why This Matters
Selectivity over MAOs is critical for minimizing off-target neuropsychiatric and hypertensive side effects, making this compound a more attractive chemical probe for LSD1-driven oncology research than pan-flavin oxidase inhibitors.
- [1] BindingDB. BDBM153436. Data from US8993808. LSD1, MAO-A, and MAO-B inhibition assays. Accessed April 2026. View Source
